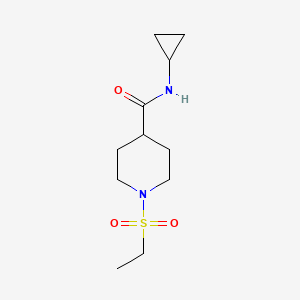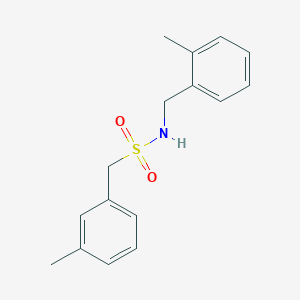
N-cyclopropyl-1-(ethylsulfonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-cyclopropyl-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as CX-717, is a novel compound that has gained significant attention in the field of neuroscience research. CX-717 belongs to the class of ampakines, which are compounds that enhance the activity of AMPA receptors in the brain.
Wirkmechanismus
N-cyclopropyl-1-(ethylsulfonyl)-4-piperidinecarboxamide enhances the activity of AMPA receptors in the brain, which are responsible for the fast excitatory neurotransmission. This compound binds to the allosteric site of the AMPA receptor, which results in an increase in the receptor's sensitivity to glutamate. This leads to an increase in the strength of synaptic connections and ultimately enhances cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which is associated with improved cognitive function. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-1-(ethylsulfonyl)-4-piperidinecarboxamide in lab experiments is its ability to enhance cognitive function, which can lead to more accurate and reliable results. However, one limitation of using this compound is its potential toxicity and side effects on the brain. Therefore, careful dosage and administration of this compound are required to ensure the safety of the subjects.
Zukünftige Richtungen
There are several potential future directions for the use of N-cyclopropyl-1-(ethylsulfonyl)-4-piperidinecarboxamide in the field of neuroscience research. One direction is the investigation of the long-term effects of this compound on cognitive function and brain health. Another direction is the development of this compound derivatives with improved efficacy and safety profiles. Additionally, this compound could be used in combination with other compounds to enhance its cognitive-enhancing effects.
Conclusion:
In conclusion, this compound is a novel compound with potential cognitive-enhancing effects. Its mechanism of action involves the enhancement of AMPA receptor activity in the brain, which leads to improved cognitive function. This compound has been extensively studied for its potential therapeutic benefits in the treatment of cognitive disorders. However, careful dosage and administration are required to ensure the safety of the subjects. There are several potential future directions for the use of this compound in the field of neuroscience research, which could lead to the development of new treatments for cognitive disorders.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential cognitive-enhancing effects. Studies have shown that this compound can improve memory, attention, and learning in animal models and humans. This compound has also been investigated for its potential therapeutic benefits in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-2-17(15,16)13-7-5-9(6-8-13)11(14)12-10-3-4-10/h9-10H,2-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXRLBMXSSMZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-difluorophenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426369.png)
![3-chloro-4-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4426373.png)
![1-(4-fluorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4426381.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4426388.png)
![4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4426398.png)
amine dihydrochloride](/img/structure/B4426399.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4426411.png)
![1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4426416.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4426424.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426426.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4426436.png)

![1-({[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4426454.png)